molecular formula C24H21ClN2O3S B2873290 6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE CAS No. 895648-40-5

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Cat. No.: B2873290
CAS No.: 895648-40-5
M. Wt: 452.95
InChI Key: ZFJWOHRBRVZTFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group at the 6th position, an ethoxyphenyl group at the N-position, and a tosyl group at the 3rd position of the quinoline ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Scientific Research Applications

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Future Directions

The compound “6-chloro-N-(4-ethoxyphenyl)pyridine-3-carboxamide” is available from suppliers for scientific research needs . This suggests that it may have potential applications in future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

    Introduction of the Chloro Group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline core.

    Tosylation: The tosyl group is introduced through a tosylation reaction using tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the modulation of cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-1-ium-4-amine chloride: A similar compound with a methyl group instead of a tosyl group.

    6-chloro-N-(4-ethoxyphenyl)-2-methyl-4-quinolinamine: Another similar compound with a methyl group at the 2nd position.

Uniqueness

6-CHLORO-N-(4-ETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-AMINE is unique due to the presence of the tosyl group, which imparts distinct chemical and biological properties. The tosyl group can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-3-30-19-9-7-18(8-10-19)27-24-21-14-17(25)6-13-22(21)26-15-23(24)31(28,29)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJWOHRBRVZTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.